N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
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Description
“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide” is a compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves new strategies designed by chemists, which are on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market . A specific synthesis process involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolinyl-pyrazoles include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Future Directions
Properties
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-3-10-23-18-14(12-13-7-4-5-8-15(13)20-18)17(22-23)21-19(24)16-9-6-11-25-16/h4-9,11-12H,2-3,10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STARTUSEPHAJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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